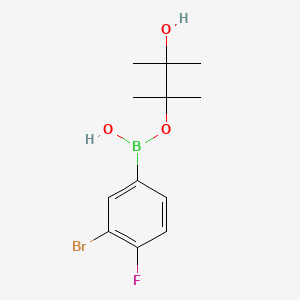
(3-Bromo-4-fluorophenyl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Bromo-4-fluorophenyl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid is a complex organic compound that features a borinic acid functional group This compound is notable for its unique structure, which includes both bromine and fluorine substituents on a phenyl ring, as well as a hydroxy and dimethylbutyl group attached to the boron atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-4-fluorophenyl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid typically involves multiple steps, starting with the preparation of the phenyl ring with bromine and fluorine substituents This can be achieved through halogenation reactions using appropriate reagents such as bromine and fluorine sources
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
化学反应分析
Types of Reactions
(3-Bromo-4-fluorophenyl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The bromine and fluorine substituents can be reduced under specific conditions, although this is less common due to the stability of these halogens.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., chromium trioxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while nucleophilic substitution of the bromine atom could result in the formation of various substituted phenyl derivatives.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find use in the development of new polymers or as a component in specialty chemicals.
作用机制
The mechanism of action of (3-Bromo-4-fluorophenyl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid would depend on its specific application. In biological systems, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity or altering their function. The presence of the borinic acid group suggests that it could form reversible covalent bonds with nucleophilic sites on proteins, thereby modulating their activity.
相似化合物的比较
Similar Compounds
Similar compounds include other borinic acids with different substituents on the phenyl ring, such as:
- (3-Chloro-4-fluorophenyl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid
- (3-Bromo-4-methylphenyl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid
Uniqueness
The uniqueness of (3-Bromo-4-fluorophenyl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid lies in its specific combination of substituents, which confer distinct chemical properties and reactivity. The presence of both bromine and fluorine atoms on the phenyl ring, along with the hydroxy and dimethylbutyl groups, makes it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
(3-bromo-4-fluorophenyl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BBrFO3/c1-11(2,16)12(3,4)18-13(17)8-5-6-10(15)9(14)7-8/h5-7,16-17H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZHLZNOEIEZRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)Br)(O)OC(C)(C)C(C)(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BBrFO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.98 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
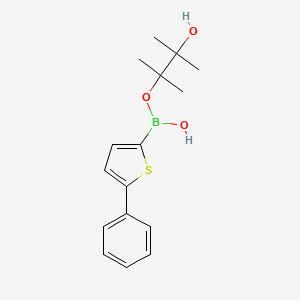
![9,9-Dihydroxybenzo[b]triphenylen-14-one](/img/structure/B8210464.png)
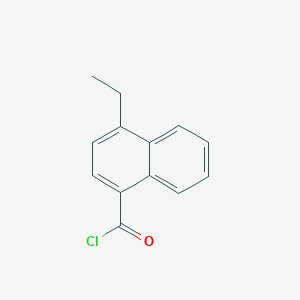
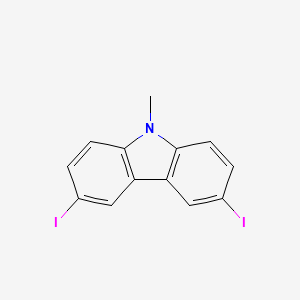
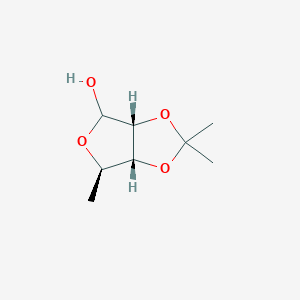
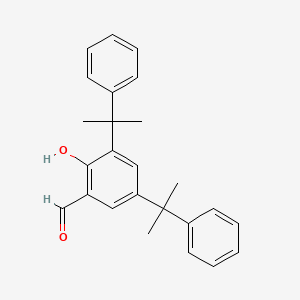
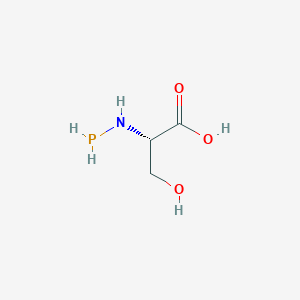
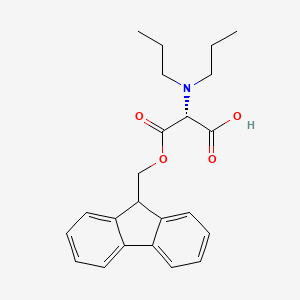
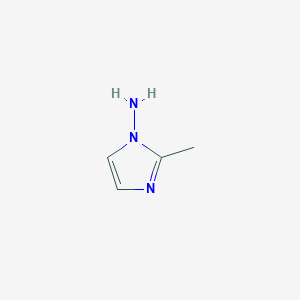
![3-[[(5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl]oxy]-3-oxo-2-phenylpropan-1-olate](/img/structure/B8210522.png)
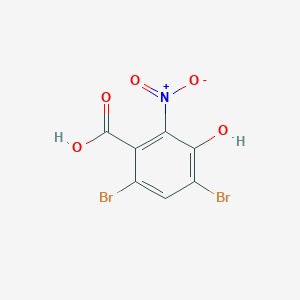
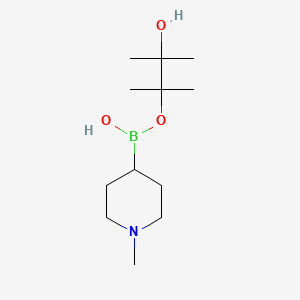
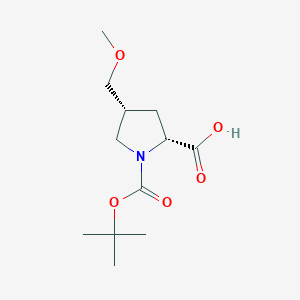
![benzyl N-(1-bicyclo[2.2.1]heptanyl)carbamate](/img/structure/B8210544.png)
